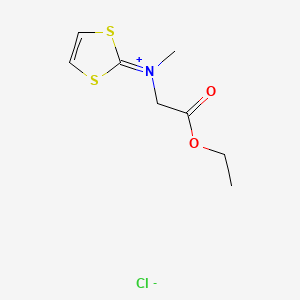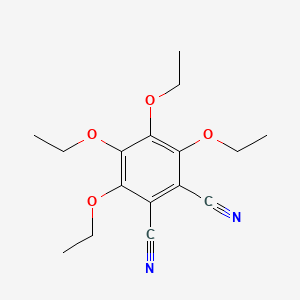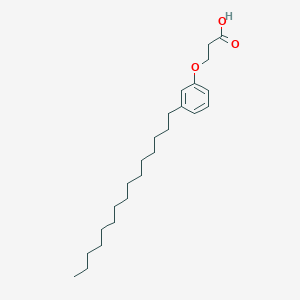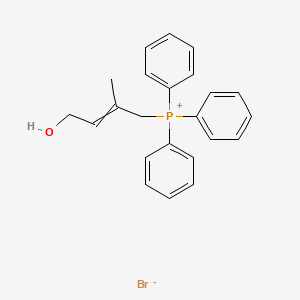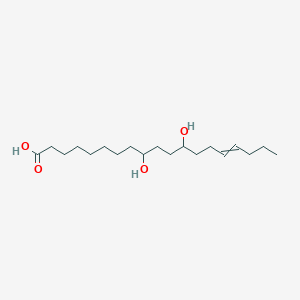
9,12-Dihydroxynonadec-15-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxynonadec-15-enoic acid typically involves the hydroxylation of nonadecenoic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups at the 9 and 12 positions .
Industrial Production Methods
The use of biocatalysts and environmentally friendly solvents may be explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9,12-Dihydroxynonadec-15-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert the hydroxyl groups into hydrogen atoms, forming nonadecenoic acid.
Substitution: This reaction can replace the hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of nonadecenoic acid, such as ketones, aldehydes, and halogenated compounds .
Scientific Research Applications
9,12-Dihydroxynonadec-15-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,12-Dihydroxynonadec-15-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ricinoleic acid: Known for its use in the production of bio-based chemicals.
Dimorphecolic acid:
Coriolic acid: Investigated for its biological activities and industrial uses.
Uniqueness
9,12-Dihydroxynonadec-15-enoic acid is unique due to its specific hydroxylation pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other hydroxy acids .
Properties
CAS No. |
105798-59-2 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
9,12-dihydroxynonadec-15-enoic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-6-9-12-17(20)15-16-18(21)13-10-7-5-8-11-14-19(22)23/h4,6,17-18,20-21H,2-3,5,7-16H2,1H3,(H,22,23) |
InChI Key |
RQJUILPBCUMSNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC(CCC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


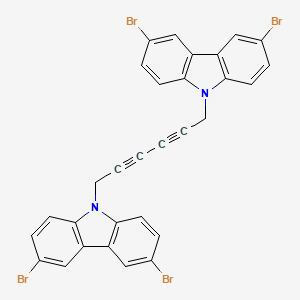
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
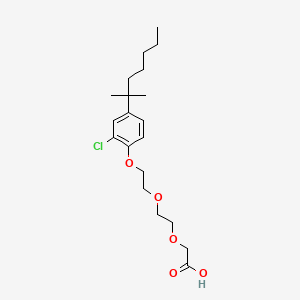
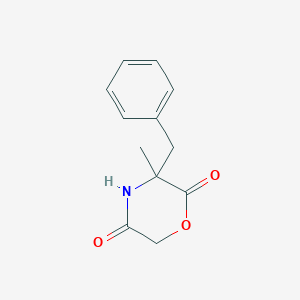
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
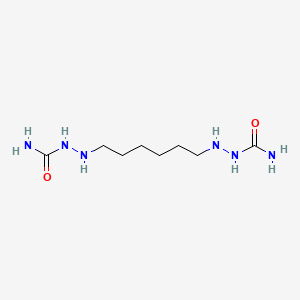
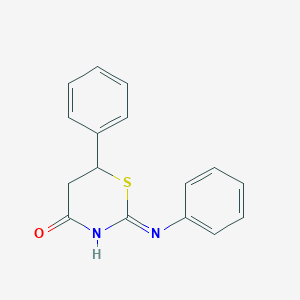
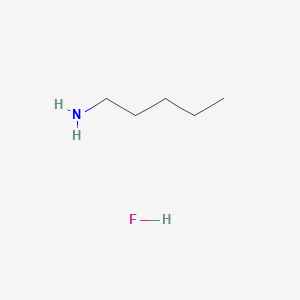
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

